N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.: 1351622-05-3
VCID: VC4151384
InChI: InChI=1S/C13H21NO2/c1-9-6-11(10(2)16-9)8-14-12(15)7-13(3,4)5/h6H,7-8H2,1-5H3,(H,14,15)
SMILES: CC1=CC(=C(O1)C)CNC(=O)CC(C)(C)C
Molecular Formula: C13H21NO2
Molecular Weight: 223.316

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide

CAS No.: 1351622-05-3

Cat. No.: VC4151384

Molecular Formula: C13H21NO2

Molecular Weight: 223.316

* For research use only. Not for human or veterinary use.

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide - 1351622-05-3

Specification

CAS No. 1351622-05-3
Molecular Formula C13H21NO2
Molecular Weight 223.316
IUPAC Name N-[(2,5-dimethylfuran-3-yl)methyl]-3,3-dimethylbutanamide
Standard InChI InChI=1S/C13H21NO2/c1-9-6-11(10(2)16-9)8-14-12(15)7-13(3,4)5/h6H,7-8H2,1-5H3,(H,14,15)
Standard InChI Key WTMMWWHUAULDRE-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)CNC(=O)CC(C)(C)C

Introduction

N-((2,5-Dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide is a synthetic organic compound classified under furan derivatives. These compounds are widely recognized for their diverse biological and pharmacological activities. The compound's unique chemical structure combines a furan ring with an amide moiety, enabling distinct reactivity and potential applications in fields such as medicinal chemistry, material science, and industrial chemistry.

Synthesis and Preparation Methods

3.1 Synthetic Routes
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide typically involves:

  • Reactants: 2,5-Dimethylfuran and 3,3-dimethylbutanoyl chloride.

  • Catalyst/Base: Triethylamine or other organic bases.

  • Solvent: Dichloromethane (DCM) or similar organic solvents.

  • Reaction Conditions: Conducted at room temperature under inert atmospheric conditions.

The reaction proceeds via a condensation mechanism where the nucleophilic amine group reacts with the acyl chloride derivative to form the amide bond.

3.2 Industrial Scale Production
On an industrial scale, continuous flow reactors are employed to maximize yield and efficiency. Purification is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactivity

N-((2,5-Dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide exhibits versatile reactivity due to its functional groups:

Reaction TypeReagents/ConditionsProducts
OxidationPotassium permanganateFuran dicarboxylic acid derivatives
ReductionSodium borohydrideAmine derivatives
Electrophilic SubstitutionBromine/Nitric acidSubstituted furan derivatives

These reactions expand its potential for chemical modification and application in complex molecule synthesis.

Biological Activity

Furan derivatives like N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide are studied for their pharmacological properties:

5.1 Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity by disrupting bacterial cell membranes and interfering with metabolic pathways.

5.2 Anti-inflammatory Effects
The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 by modulating the NF-kB signaling pathway.

Applications in Scientific Research

  • Medicinal Chemistry: Investigated as a precursor for drug development targeting antimicrobial and anti-inflammatory pathways.

  • Material Science: Utilized in the synthesis of specialty polymers.

  • Chemical Synthesis: Acts as a building block for more complex organic molecules.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(2,5-Dimethylfuran-3-yl)acetamideAcetamide groupAntibacterial
N-(2,5-Dimethylfuran-3-yl)benzamideBenzamide groupAntifungal
N-(2,5-Dimethylfuran-3-yl)methanolAlcohol groupAntioxidant

N-((2,5-Dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide stands out due to its bulky dimethylbutanamide moiety, which enhances its hydrophobic interactions with biological targets.

Case Studies

8.1 Antibacterial Activity
In vitro tests revealed significant inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL.

8.2 Anti-inflammatory Response
Animal models demonstrated reduced inflammation markers following administration of the compound in induced inflammatory conditions.

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